- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
Product Name:4-Bromonaphthalene-1-carbonitrile
CAS-nummer:92616-49-4
MF:C11H6BrN
MW:232.076041698456
MDL:MFCD17012445
CID:753105
PubChem ID:14662111
Update Time:2025-05-22
4-Bromonaphthalene-1-carbonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- Inchi: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- InChI-sleutel: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- LACHT: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
Berekende eigenschappen
- Exacte massa: 230.96836g/mol
- Monoisotopische massa: 230.96836g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 230
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 23.8
- XLogP3: 3.6
4-Bromonaphthalene-1-carbonitrile Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
| Alichem | A219003681-500mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 500mg |
$1068.20 | 2023-08-31 | |
| Alichem | A219003681-1g |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| Chemenu | CM140358-25g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 25g |
$184 | 2021-08-05 | |
| Chemenu | CM140358-100g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100g |
$449 | 2021-08-05 | |
| Ambeed | A663481-100mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100mg |
$10.0 | 2025-04-15 | |
| Ambeed | A663481-250mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A663481-1g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 1g |
$15.0 | 2025-04-15 | |
| Ambeed | A663481-5g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 5g |
$18.0 | 2025-04-15 | |
| Ambeed | A663481-10g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 10g |
$26.0 | 2025-04-15 |
4-Bromonaphthalene-1-carbonitrile Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
Referentie
- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
Referentie
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 17 h, reflux
Referentie
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
Referentie
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
Referentie
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12
Productiemethode 7
Reactievoorwaarden
Referentie
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
Referentie
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Referentie
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
Referentie
- Process for preparation of halogenated arylcarbonitrile, China, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
Referentie
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948
Productiemethode 12
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
Referentie
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referentie
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referentie
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281
Productiemethode 15
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
Referentie
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
Referentie
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
Referentie
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),
Productiemethode 18
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referentie
- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184
4-Bromonaphthalene-1-carbonitrile Raw materials
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 1,4-Dibromonaphthalene
- 1-Bromo-4-methylnaphthalene
- 1-Amino-4-bromonaphthalene
- 4-aminonaphthalene-1-carbonitrile
- 4-Bromo-1-napthaldehyde
- 1-Bromo-4-(bromomethyl)naphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
Ordernummer:A860034
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:21
Prijs ($):275.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:92616-49-4)4-溴-1-萘甲腈
Ordernummer:LE25931356
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:53
Prijs ($):discuss personally
E-mail:18501500038@163.com
4-Bromonaphthalene-1-carbonitrile Gerelateerde literatuur
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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